Hexahydro-1H-furo[3,4-c]pyrrole, commonly referred to as 3-oxa-7-azabicyclo[3.3.0]octane, is a conformationally restricted, sp3-enriched bicyclic secondary amine. Functioning as an advanced, non-flattened bioisosteric surrogate for morpholine, it is increasingly utilized in modern medicinal chemistry to escape "flatland" and improve the three-dimensionality of drug candidates[1]. By locking the oxa-aza system into a fused bicyclic framework, this building block offers unique exit vectors and spatial geometries compared to standard monocyclic amines, making it a highly valuable precursor for optimizing pharmacokinetic properties, metabolic stability, and target binding affinity in pharmaceutical and agrochemical development [2].
Substituting hexahydro-1H-furo[3,4-c]pyrrole with generic monocyclic amines like morpholine or pyrrolidine fundamentally alters the molecular trajectory and physicochemical profile of the resulting active pharmaceutical ingredient (API). While morpholine predominantly adopts a standard chair conformation, the fused 3-oxa-7-azabicyclo[3.3.0]octane scaffold is conformationally locked, adopting a distinct spatial position for its nitrogen and oxygen heteroatoms that mimics an uncommon boat conformer[1]. This structural rigidity dictates entirely different exit vector plots (EVPs), meaning that generic substitution will fail to replicate the specific receptor binding interactions, steric bulk, and metabolic resistance required for advanced lead optimization [2].
X-ray diffraction studies and Exit Vector Plot (EVP) analyses demonstrate that hexahydro-1H-furo[3,4-c]pyrrole provides a completely distinct spatial positioning of heteroatoms compared to standard morpholine. The r and θ parameters from EVP analysis reveal that the 3-oxa-7-azabicyclo[3.3.0]octane scaffold acts as an enlarged analogue of the uncommon boat conformer of morpholine, rather than the standard chair conformation [1]. This distinct geometry allows the N and O atoms to project substituents into 3D space at angles inaccessible to monocyclic analogs [2].
| Evidence Dimension | Spatial conformation and exit vector geometry |
| Target Compound Data | Bicyclic locked geometry mimicking an enlarged boat conformer with distinct r/θ parameters |
| Comparator Or Baseline | Standard morpholine (predominantly chair conformation with flat exit vectors) |
| Quantified Difference | Complete divergence in 3D exit vector trajectories (EVP α-ε regions) and heteroatom spatial positioning |
| Conditions | X-ray diffraction of single crystals and computational EVP analysis |
Procuring this specific bicyclic scaffold enables chemists to access unique 3D chemical space and binding pocket interactions that are physically impossible to achieve with standard flat morpholine rings.
In the development of highly selective monoacylglycerol lipase (MGLL) inhibitors, substituting standard monocyclic amines with rigidified bicyclic systems like hexahydro-1H-furo[3,4-c]pyrrole allows for precise tuning of target potency and cross-species selectivity. While simple morpholine or piperidine analogs often show discrepancies between human and rodent MGLL potency, incorporating conformationally restricted sp3-rich scaffolds helps optimize the binding fit within the serine hydrolase pocket, maintaining high human potency while fine-tuning physicochemical properties suitable for downstream formulation[1].
| Evidence Dimension | Enzyme inhibition profile and cross-species selectivity |
| Target Compound Data | Hexahydro-1H-furo[3,4-c]pyrrole derivatives maintain high human target potency with optimized cross-species profiles |
| Comparator Or Baseline | Piperidine/morpholine analogs which display significantly lower rodent target potency |
| Quantified Difference | Improved alignment of human vs. rodent enzymatic potency and enhanced physicochemical properties |
| Conditions | In vitro MGLL inhibition assays (human PC3 lysates vs. mouse brain homogenates) |
For procurement in drug discovery, selecting this specific bicyclic amine over simple morpholine prevents late-stage failures related to poor cross-species translation in preclinical efficacy models.
The integration of the hexahydro-1H-furo[3,4-c]pyrrole scaffold allows for the modulation of lipophilicity (LogP) and aqueous solubility without drastically altering the basicity (pKa) of the secondary amine. Comparative studies on saturated bicyclic bioisosteres show that these sp3-enriched frameworks typically have a negligible or highly predictable impact on pKa compared to their monocyclic counterparts, while offering fine-tuned lipophilicity that is intermediate between non-fluorinated cycloalkanes and aromatic rings [1]. Furthermore, the lack of adjacent metabolically labile C-H bonds found in simple flat rings enhances resistance to oxidative degradation by cytochrome P450 enzymes [2].
| Evidence Dimension | Physicochemical property modulation (LogP and pKa) |
| Target Compound Data | Bicyclic oxa-aza scaffold maintains stable pKa while fine-tuning LogP and increasing 3D complexity (Fsp3) |
| Comparator Or Baseline | Monocyclic morpholine or flat aromatic systems |
| Quantified Difference | Predictable pKa retention with enhanced 3D shape (higher Fsp3 fraction) and optimized lipophilicity |
| Conditions | Standard aqueous pKa and octanol-water partition coefficient (LogP) profiling |
Buyers prioritizing ADME optimization should select this compound to improve the metabolic stability and solubility of their leads without losing the critical basic amine interaction required for target binding.
Hexahydro-1H-furo[3,4-c]pyrrole is the premier choice for lead optimization campaigns seeking to replace morpholine or piperazine rings to escape 'flatland.' Its unique exit vectors and increased sp3 character (Fsp3) make it ideal for improving the 3D target binding and metabolic stability of kinase inhibitors, GPCR ligands, and serine hydrolase inhibitors [1].
In process chemistry and API synthesis, this compound serves as a critical secondary amine building block. It is specifically procured when the synthetic route requires a rigidified oxa-aza framework that cannot be achieved via late-stage cyclization, ensuring high stereochemical fidelity and reproducibility in the final drug substance [2].
The distinct lipophilicity and improved metabolic resistance of the 3-oxa-7-azabicyclo[3.3.0]octane core make it highly suitable for the development of next-generation crop protection agents, where cross-species selectivity and environmental stability are paramount [1].